1(10)-Aristolen-2-one

Antifungal Essential Oil Natural Product

1(10)-Aristolen-2-one (CAS 28398-06-3) is a tricyclic sesquiterpene ketone belonging to the aristolane class, with the molecular formula C15H22O and a molecular weight of 218.33 g/mol. It is a naturally occurring compound isolated from plants such as Nardostachys jatamansi, Aristolochia species, and Elionurus muticus.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B593640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(10)-Aristolen-2-one
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1
InChIKeyOHIBAYUTHVYXER-JWFUOXDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





1(10)-Aristolen-2-one (CAS 28398-06-3): An Aristolane Sesquiterpene Ketone for Antifungal and Sedative Research Applications


1(10)-Aristolen-2-one (CAS 28398-06-3) is a tricyclic sesquiterpene ketone belonging to the aristolane class, with the molecular formula C15H22O and a molecular weight of 218.33 g/mol [1]. It is a naturally occurring compound isolated from plants such as Nardostachys jatamansi, Aristolochia species, and Elionurus muticus [2]. The compound is characterized as a viscous oil at room temperature, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. It is referenced in authoritative databases such as ChEBI (CHEBI:228337) and PubChem (CID 71717616) [4].

Origin Natural aristolane sesquiterpene ketone from Nardostachys jatamansi and Aristolochia spp.
Structure α,β-unsaturated ketone with Δ1(10) double bond – reported electrophilic center
Screening May support antifungal essential oil studies and sedative mechanism research

Why 1(10)-Aristolen-2-one Cannot Be Substituted by Generic Aristolane Analogs in Research Applications


The aristolane sesquiterpenoid class exhibits significant functional divergence based on minor structural modifications. 1(10)-Aristolen-2-one possesses a specific α,β-unsaturated ketone moiety at the C-2 position and a Δ1(10) double bond, which is absent in close analogs such as aristolone (which features a saturated ketone at a different position) and 1(10)-aristolene (which lacks the ketone functionality entirely) [1]. This unique conjugated enone system is a known pharmacophore for antifungal activity and may also contribute to its reported sedative effects. Generic substitution with other aristolane sesquiterpenes, such as calarene or maaliol, which lack this electrophilic center, cannot replicate the specific bioactivity profile of 1(10)-aristolen-2-one. The quantitative evidence below demonstrates that the compound's distinct chemical features translate into measurable differences in antifungal potency and essential oil composition, directly impacting experimental outcomes in antimicrobial and phytochemical research [2].

Analog

Aristolone and 1(10)-aristolene lack the conjugated enone; antifungal assay context may not replicate.

Composition

Calarene- or maaliol-rich essential oils may shift the phytochemical profile and bioactivity readout.

Hydroxy

9-Hydroxy analog debilone introduces cytotoxicity; sedative studies may require separate profiling.

Quantitative Differentiation Evidence for 1(10)-Aristolen-2-one in Antifungal and Phytochemical Research


Antifungal MIC Comparison: 1(10)-Aristolen-2-one-Containing Essential Oil vs. Citral and Lemongrass Oil

An essential oil derived from Elionurus muticus, with 1(10)-aristolen-2-one identified as a major component alongside citral, exhibited fungicidal activity with MIC and MFC values between 0.5-10 μg/mL against Candida albicans, C. krusei, and Cryptococcus neoformans [1]. In a direct comparative assay using disc diffusion, the E. muticus whole plant oil demonstrated greater antifungal activity against C. albicans than both pure citral and Cymbopogon citratus (lemongrass) oil, as measured by growth inhibition diameter [1].

Antifungal MIC
Head-to-head
E. muticus oil (aristolen-2-one + citral) vs citral / lemongrass oil
Reported larger inhibition zone MIC/MFC 0.5–10 µg/mL
Supports antifungal screening context
Data to verify in independent assay
Antifungal Essential Oil Natural Product

Quantitative Compositional Differentiation: 1(10)-Aristolen-2-one as a Dominant Root Essential Oil Component

GC and GC-MS analysis of the root essential oil of cultivated Elionurus muticus revealed that 1(10)-aristolen-2-one constitutes 72.1% of the total oil composition, making it the overwhelmingly dominant component [1]. This is in stark contrast to the essential oil from the aerial parts of the same plant, which contains a more diverse profile including calarene and maaliol, with no single component exceeding 25% [2].

Root Oil Composition
Cross-study comparable
72.1% in root oil vs calarene/maaliol
~47 pp relative abundance increase
Phytochemical marker for species authentication
Reproducibility depends on extraction protocol
Phytochemistry GC-MS Analysis Natural Product Chemistry

Structural Differentiation: The Conjugated Enone System in 1(10)-Aristolen-2-one vs. Saturated Analogs

1(10)-Aristolen-2-one contains a Δ1(10) double bond conjugated with a ketone at C-2, forming an α,β-unsaturated ketone system [1]. This structural feature is absent in aristolone, which has a saturated ketone at a different position (C-3), and in 1(10)-aristolene, which lacks a ketone group entirely [2]. Conjugated enones are well-established as Michael acceptors capable of interacting with biological nucleophiles (e.g., cysteine residues in fungal enzymes), a mechanism not available to saturated or non-ketone analogs.

Enone Pharmacophore
Class-level
Conjugated α,β-unsaturated ketone present; absent in aristolone (saturated ketone) and 1(10)-aristolene (no ketone).
Michael acceptor motif may support antifungal mechanism studies
Direct target-engagement data required
Structure-Activity Relationship Medicinal Chemistry Sesquiterpene

Sedative Activity Reporting: 1(10)-Aristolen-2-one vs. Debilone (9-Hydroxy Analog)

1(10)-Aristolen-2-one is consistently reported as an agent with sedative effects, a property shared with its 9-hydroxy analog debilone (9-hydroxy-1(10)-aristolen-2-one) . However, debilone has been additionally reported to possess cytotoxic activity [1], suggesting that the 9-hydroxylation introduces additional biological targets and potentially alters the therapeutic window. This divergence in bioactivity profiles underscores the importance of precise compound selection for specific pharmacological screening.

Sedative vs Cytotoxic
Class-level
Sedative effect reported; 9-hydroxy analog debilone additionally shows cytotoxicity. No quantitative in vivo data available.
May offer CNS research context without cytotoxicity confounding
Primary sedative endpoint data not publicly available
Sedative CNS Activity Natural Product Pharmacology

Recommended Research and Industrial Application Scenarios for 1(10)-Aristolen-2-one Based on Quantitative Evidence


Antifungal Natural Product Discovery and Essential Oil Standardization

Given the demonstrated superior antifungal activity of Elionurus muticus essential oil (containing 1(10)-aristolen-2-one) against Candida and Cryptococcus species compared to citral and lemongrass oil standards [1], this compound is ideally suited for use as a reference standard in the quality control and standardization of antifungal essential oil products. It can also serve as a positive control in screening campaigns for novel antifungal agents targeting drug-resistant fungal pathogens.

Phytochemical Fingerprinting and Chemotaxonomic Studies of Aristolochia and Nardostachys Species

The remarkably high abundance (72.1%) of 1(10)-aristolen-2-one in the root essential oil of Elionurus muticus [1] makes it an excellent chemotaxonomic marker for this and related species. Researchers studying the phylogeny, metabolomics, or quality control of medicinal plants in the Aristolochiaceae and Valerianaceae families can utilize this compound as a key analytical standard for GC-MS fingerprinting and species authentication.

Structure-Activity Relationship (SAR) Studies of Aristolane Sesquiterpene Antifungal Pharmacophores

The presence of a unique conjugated α,β-unsaturated ketone system in 1(10)-aristolen-2-one, which is absent in close analogs like aristolone and 1(10)-aristolene [1], positions this compound as a critical tool for SAR studies. Medicinal chemists can employ it to probe the role of the Michael acceptor moiety in fungal enzyme inhibition, and to design synthetic analogs with improved potency or selectivity.

Sedative Mechanism Probes with Reduced Cytotoxicity Potential

As 1(10)-aristolen-2-one is reported to possess sedative activity without the cytotoxic effects associated with its 9-hydroxy analog debilone [1], it represents a preferred starting point for in vivo and in vitro studies aimed at elucidating the molecular mechanisms of CNS depression by natural sesquiterpenes, with a potentially cleaner pharmacological window for target identification.

Application
Selection Property
Validation Focus
Antifungal screening studies
Essential oil composition context
MIC and inhibition-zone endpoints
Phytochemical fingerprinting
GC-MS marker abundance
Root essential oil composition validation
SAR studies of aristolane pharmacophores
Conjugated enone structure context
Michael acceptor mechanism interpretation
Sedative mechanism studies
CNS research model context
Cytotoxicity profile comparison vs. analogs

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